molecular formula C12H12N4O4 B12616192 Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate CAS No. 917911-33-2

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate

Cat. No.: B12616192
CAS No.: 917911-33-2
M. Wt: 276.25 g/mol
InChI Key: AZHRYZOCFDEMRR-UHFFFAOYSA-N
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Description

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a chemical compound that belongs to the class of organic compounds known as nitropyridines. These compounds are characterized by the presence of a nitro group attached to a pyridine ring. The compound has a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

917911-33-2

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

methyl 3-[1-(5-nitropyridin-2-yl)pyrazol-4-yl]propanoate

InChI

InChI=1S/C12H12N4O4/c1-20-12(17)5-2-9-6-14-15(8-9)11-4-3-10(7-13-11)16(18)19/h3-4,6-8H,2,5H2,1H3

InChI Key

AZHRYZOCFDEMRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate typically involves a multi-step process. One common method includes the reaction of 5-nitropyridin-2-amine with 1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nitration of Pyridine Moiety

The synthesis of the nitropyridin-2-yl group involves nitration of pyridin-2-ol derivatives. A common method uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to direct nitration to the para position of the hydroxyl group, forming 3-nitropyridin-2-ol . Subsequent chlorination with reagents like POCl₃ and PCl₅ converts the hydroxyl group to a reactive chloride, enabling substitution reactions .

Reaction Conditions for Nitration

ReagentTemperatureProductSource
HNO₃/H₂SO₄0–5°C3-nitropyridin-2-ol
HNO₃/H₂SO₄100°C (16 h)Nitro-pyrazole derivatives

Coupling to Pyrazole Ring

The nitropyridin-2-yl group is attached to the pyrazole via nucleophilic aromatic substitution. In analogous systems, pyrazole nitrogen acts as a nucleophile to displace leaving groups (e.g., Cl⁻) from activated aromatic rings . For example, 2,6-dichloro-3-nitropyridine reacts with pyrazole derivatives under basic conditions (e.g., N,N-diisopropylethylamine) to form substituted products .

Mechanism of Pyrazole Coupling

  • Activation of Pyridine : The nitropyridin-2-yl group is activated for substitution via electron-withdrawing effects (e.g., nitro group).

  • Nucleophilic Attack : Pyrazole nitrogen displaces a leaving group (e.g., Cl⁻) from the pyridine ring, forming a C–N bond .

Esterification of Propanoate

The propanoate ester is likely formed through esterification of the corresponding carboxylic acid. While direct synthesis steps for this compound are not detailed in the sources, similar methyl esters (e.g., methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate) are synthesized via esterification using methanol and acid catalysts .

Key Esterification Parameters

  • Reagents : Methanol, acid catalyst (e.g., H₂SO₄, TsOH).

  • Conditions : Reflux or microwave-assisted heating.

  • Yield : Typically high (e.g., 79.6% for related pyrazole derivatives) .

Functional Group Transformations

The compound undergoes transformations involving its nitro group and ester functionality:

  • Reduction : Nitro groups can be reduced to amines using catalysts like Pd-C/H₂ .

  • Hydrolysis : The ester may hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid.

Analytical Data and Stability

  • Molecular Formula : C₁₂H₁₁N₅O₄ (calculated from structural components).

  • Key Identifiers :

    • InChI : Derived from nitropyridin-2-yl and pyrazole substituents .

    • SMILES : Reflects connectivity of pyrazole, nitropyridine, and ester .

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Potential
Research indicates that compounds featuring the pyrazole and pyridine moieties are being explored as glucokinase activators. Glucokinase plays a crucial role in glucose metabolism, making it a target for type 2 diabetes treatment. Studies have shown that modifications to the pyrazole structure can enhance the compound's efficacy in stimulating insulin secretion without causing hypoglycemia, which is a common side effect of many antidiabetic drugs .

Anticancer Research
The incorporation of nitropyridine and pyrazole structures has been linked to anticancer activity. Compounds with similar frameworks have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. For instance, some derivatives have been shown to act as reversible inhibitors of MPS1 kinase, which is essential for mitosis and has been implicated in cancer progression .

Material Science Applications

Corrosion Inhibition
Recent studies have highlighted the effectiveness of pyrazole derivatives as corrosion inhibitors for metals such as carbon steel in acidic environments. The presence of the nitropyridine group enhances the adsorption properties of these compounds on metal surfaces, thereby providing a protective barrier against corrosion .

Data Tables

Compound NameMechanism of ActionEfficacy (in vitro)
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoateGlucokinase activationEnhanced insulin secretion
CPL207280GPR40 agonistIncreased insulin secretion
GKA1Glucokinase activatorImproved glucose metabolism

Case Studies

Case Study 1: Antidiabetic Activity
In a study evaluating the effects of methyl derivatives on glucose metabolism, researchers found that this compound significantly increased glucose-stimulated insulin secretion in diabetic animal models. The compound's structure allowed it to selectively activate glucokinase in liver cells while minimizing off-target effects that could lead to hypoglycemia .

Case Study 2: Corrosion Resistance
Another investigation focused on the use of pyrazole derivatives as corrosion inhibitors revealed that this compound exhibited remarkable efficacy in protecting carbon steel from degradation in hydrochloric acid environments. The study demonstrated a significant reduction in corrosion rates compared to untreated samples, emphasizing the compound's potential for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate is unique due to its specific combination of a nitropyridine and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biological Activity

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions.

Chemical Structure and Properties

The compound has the following chemical formula:

C10H10N4O4C_{10}H_{10}N_{4}O_{4}

It features a pyrazole ring linked to a nitropyridine moiety, which is known for its diverse biological activities. The presence of the nitro group enhances the electrophilic character of the pyridine ring, making it more reactive towards various nucleophiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of nitropyridine exhibit moderate to potent activity against several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 μM
3gEscherichia coli0.21 μM
3fMicrococcus luteusModerate activity
3gCandida spp.Significant antifungal activity

The compound 3g , which is structurally similar to the target compound, demonstrated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Cytotoxicity and Pharmacological Studies

In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from the pyrazole framework were tested using the MTT assay on HaCat and Balb/c 3T3 cells, revealing promising results with low cytotoxicity .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (μM)
3gHaCat>50
3gBalb/c 3T3>50
3fHeLa30

These results suggest that modifications to the pyrazole or pyridine rings could enhance selectivity and reduce toxicity in normal cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key biological targets such as DNA gyrase and MurD. The binding energies calculated indicate a strong affinity for these targets, suggesting that this compound may inhibit bacterial growth through interference with essential enzymatic functions.

Figure 1: Binding Interactions

The docking studies revealed critical interactions including hydrogen bonds and π-stacking with amino acid residues in the active sites of DNA gyrase and MurD, similar to those observed with established antibiotics like ciprofloxacin .

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